
(6-Hydroxyhexyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Hydroxyhexyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of a hydroxy group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Hydroxyhexyl)phosphonic acid typically involves the reaction of hexanol with phosphorous acid. One common method is the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves a two-step reaction with bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
化学反応の分析
Types of Reactions: (6-Hydroxyhexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of esters or ethers.
科学的研究の応用
(6-Hydroxyhexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors, flame retardants, and surface coatings.
作用機序
The mechanism of action of (6-Hydroxyhexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phosphonic acid group can chelate metal ions or participate in coordination chemistry. These interactions can modulate the activity of enzymes and influence biological pathways .
類似化合物との比較
Hexylphosphonic acid: Lacks the hydroxy group, resulting in different chemical properties and reactivity.
(6-Hydroxyhexyl)phosphonate: Contains a phosphonate group instead of a phosphonic acid group, leading to variations in acidity and coordination behavior
Uniqueness: (6-Hydroxyhexyl)phosphonic acid is unique due to the presence of both a hydroxy group and a phosphonic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in hydrogen bonding and coordination chemistry makes it a versatile compound in various research fields .
特性
分子式 |
C6H15O4P |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
6-hydroxyhexylphosphonic acid |
InChI |
InChI=1S/C6H15O4P/c7-5-3-1-2-4-6-11(8,9)10/h7H,1-6H2,(H2,8,9,10) |
InChIキー |
NVQCNUFHCNCGKU-UHFFFAOYSA-N |
正規SMILES |
C(CCCP(=O)(O)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)

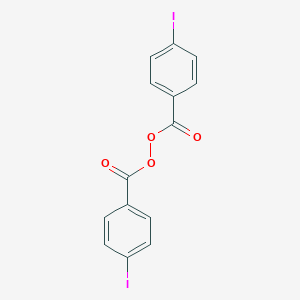
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
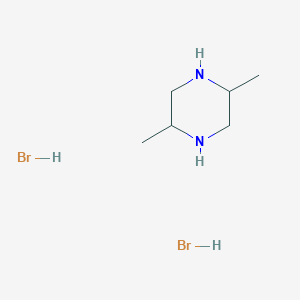
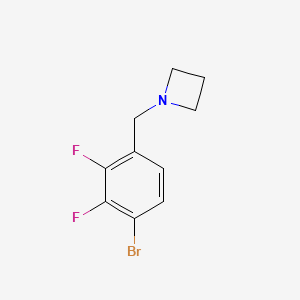

![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
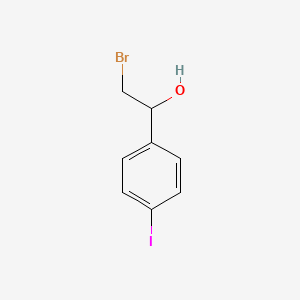
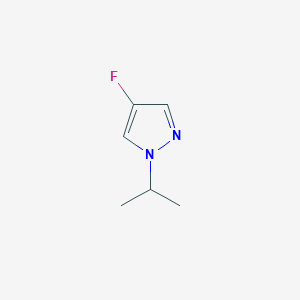

![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

